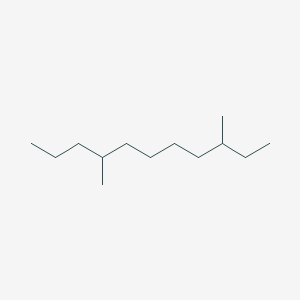

3,8-Dimethylundecane

説明

3,8-Dimethylundecane is a branched alkane with the molecular formula C₁₃H₂₈ (molecular weight: 184.36) and CAS number 17301-30-3 . Structurally, it features methyl groups at the 3rd and 8th positions of an 11-carbon chain. Its presence has been detected in natural products like green tea, where it decreases during decaffeination processes, suggesting volatility or reactivity under specific conditions .

特性

CAS番号 |

17301-30-3 |

|---|---|

分子式 |

C13H28 |

分子量 |

184.36 g/mol |

IUPAC名 |

3,8-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |

InChIキー |

WOGVWUCXENBLIV-UHFFFAOYSA-N |

SMILES |

CCCC(C)CCCCC(C)CC |

正規SMILES |

CCCC(C)CCCCC(C)CC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Physical Properties

3,8-Dimethylundecane belongs to a group of dimethyl-substituted undecanes. Key isomers and their properties are summarized below:

Key Observations :

- All isomers share identical molecular formulas but differ in branching positions, leading to variations in boiling points and chromatographic retention times . For example, 2,3-dimethylundecane elutes earlier than 4,8-dimethylundecane in GC-MS, indicating lower polarity .

- 3,8-Dimethylundecane is less prevalent in natural products compared to 2,3- and 2,6-dimethylundecane isomers, which dominate in biological systems .

2,3-Dimethylundecane

- Natural Occurrence : A major volatile compound in Ophiocordyceps sinensis (a medicinal fungus) and Viola serpens (herb) .

- Biological Role: Acts as a pheromone in white rhino dung, signaling sex and territorial status .

- Applications : Used in ecological studies to track animal behavior .

2,6-Dimethylundecane

- Natural Occurrence : Found in fermented tea products and Ophiocordyceps sinensis .

- Biological Role: Indicates female oestrous state in white rhinos .

- Applications: Potential biomarker for distinguishing fungal-insect complexes in traditional medicine .

2,7-Dimethylundecane

3,8-Dimethylundecane

- Industrial Use: Limited to non-consumable applications due to safety advisories .

- Stability : Reduced concentrations in decaffeinated green tea highlight susceptibility to processing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。